Technical Guide: 2,3-Dimethyl-1,4-dinitrobenzene
Technical Guide: 2,3-Dimethyl-1,4-dinitrobenzene
CAS Number: 70605-73-1
This technical guide provides a comprehensive overview of 2,3-Dimethyl-1,4-dinitrobenzene, focusing on its chemical synthesis, physical properties, and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
2,3-Dimethyl-1,4-dinitrobenzene is an aromatic organic compound with the chemical formula C₈H₈N₂O₄.[1] It is also known by its synonym, 3,6-Dinitro-1,2-xylene.[1]
| Property | Value | Source |
| Molecular Weight | 196.16 g/mol | [1] |
| Molecular Formula | C₈H₈N₂O₄ | [1] |
| IUPAC Name | 2,3-dimethyl-1,4-dinitrobenzene | [1] |
| CAS Number | 70605-73-1 | [1] |
Synthesis
The primary method for the synthesis of 2,3-Dimethyl-1,4-dinitrobenzene is through the nitration of o-xylene.[2]
Experimental Protocol: Nitration of o-Xylene
A detailed experimental protocol for the synthesis of 2,3-Dimethyl-1,4-dinitrobenzene is described in the literature.[2] The process involves the reaction of o-xylene with a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
Materials:
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o-Xylene
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Fuming Nitric Acid
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Concentrated Sulfuric Acid
Procedure:
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A reaction mixture of fuming nitric acid and concentrated sulfuric acid is prepared.
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o-Xylene is added to the stirred reaction mixture.
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The reaction is maintained at a temperature of 283 K (10 °C) for 1 hour.
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Following the reaction, the organic phase is separated.
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The organic phase is then washed to isolate the crude product.
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The final product can be further purified by recrystallization.
A study on the regioselective nitration of o-xylene over solid acid catalysts like zeolites has also been explored as a more environmentally friendly alternative to the traditional mixed acid process.[2]
Synthesis Workflow
Structural Information
The crystal structure of 2,3-Dimethyl-1,4-dinitrobenzene has been determined by X-ray crystallography.[2]
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.1093(5) |
| b (Å) | 13.2430(8) |
| c (Å) | 15.4334(10) |
| α (°) | 106.544(2) |
| β (°) | 98.150(2) |
| γ (°) | 96.151(2) |
| Volume (ų) | 1745.22(18) |
| Z | 8 |
| Temperature (K) | 173(2) |
Data obtained from "The crystal structure of 2,3-dimethyl-1,4-dinitrobenzene - A Z′ = 4 structure, C8H8N2O4".[2]
Spectroscopic Data
Biological Activity and Drug Development Potential
Currently, there is a lack of specific data on the biological activity, pharmacological effects, and potential applications in drug development for 2,3-Dimethyl-1,4-dinitrobenzene.
Safety and Toxicology
Specific toxicological studies on 2,3-Dimethyl-1,4-dinitrobenzene are not available. However, dinitrobenzene isomers are known to be toxic.[3][4] General hazards associated with dinitrobenzenes include:
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Methemoglobinemia: Dinitrobenzenes can interfere with the oxygen-carrying capacity of the blood, leading to symptoms like headache, dizziness, and cyanosis.[3][4]
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Reproductive Toxicity: Some dinitrobenzene isomers have been shown to have toxic effects on the male reproductive system in animal studies.[3]
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Irritation: Can cause irritation to the skin, eyes, and respiratory tract.[4]
It is crucial to handle 2,3-Dimethyl-1,4-dinitrobenzene with extreme caution in a well-ventilated laboratory, using appropriate personal protective equipment, including gloves and safety glasses.
General Safety Workflow
Conclusion and Future Directions
2,3-Dimethyl-1,4-dinitrobenzene is a readily synthesizable dinitroaromatic compound. While its chemical synthesis and solid-state structure are well-documented, a significant gap exists in the understanding of its biological properties and potential applications, particularly in the field of drug development. Future research should focus on the biological screening of this compound to explore any potential therapeutic activities. Furthermore, the acquisition and publication of detailed spectroscopic data would be highly beneficial to the scientific community.
